molecular formula C7H6FN3 B1287388 1-(Azidomethyl)-2-fluorobenzene CAS No. 62284-30-4

1-(Azidomethyl)-2-fluorobenzene

Cat. No.: B1287388
CAS No.: 62284-30-4
M. Wt: 151.14 g/mol
InChI Key: WJSUIHLKOGPGRY-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-fluorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a fluorobenzene ring

Biochemical Analysis

Biochemical Properties

1-(Azidomethyl)-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry and bioorthogonal labeling. The azido group in this compound is highly reactive and can participate in azide-alkyne cycloaddition reactions, commonly known as click reactions. These reactions are widely used for labeling biomolecules, such as proteins and nucleic acids, without interfering with their natural functions. The compound interacts with enzymes like copper-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes, facilitating the formation of stable triazole linkages .

Cellular Effects

This compound has been shown to influence various cellular processes. It can be used to label and track proteins within cells, providing insights into protein localization, trafficking, and interactions. The compound’s ability to form stable triazole linkages through click chemistry allows researchers to study cell signaling pathways and gene expression with high precision. Additionally, this compound can impact cellular metabolism by modifying key metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azido group reacts with alkyne-functionalized molecules in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for studying enzyme activity, protein-protein interactions, and changes in gene expression. The compound can also inhibit or activate enzymes by covalently modifying their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts. Over time, this compound may undergo degradation, leading to changes in its labeling efficiency and impact on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged modifications of proteins and enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can be used for precise labeling and tracking of biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruption of cellular functions and induction of apoptosis. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s reactivity and impact its interactions with biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of specific transporters and binding proteins. These interactions play a crucial role in determining the compound’s bioavailability and effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is essential for its role in labeling and tracking biomolecules, as well as for studying the spatial dynamics of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2-fluorobenzene typically involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution process . The reaction conditions often include moderate temperatures and the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2-fluorobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: LiAlH₄ or Pd/C with H₂.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: Formation of 2-fluorobenzylamine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Comparison with Similar Compounds

Uniqueness: 1-(Azidomethyl)-2-fluorobenzene is unique due to the presence of both an azide group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

1-(azidomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSUIHLKOGPGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611949
Record name 1-(Azidomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62284-30-4
Record name 1-(Azidomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62284-30-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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